molecular formula C8H15F2NO3 B13144419 (R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

(R)-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Cat. No.: B13144419
M. Wt: 211.21 g/mol
InChI Key: NLSRUOLFFBDDOB-RXMQYKEDSA-N
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Description

®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities. The presence of difluoro and hydroxy groups adds to its chemical versatility, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and tert-butyl carbamate.

    Reaction with Difluoromethylating Agents: The key step involves the introduction of the difluoro group. This can be achieved using difluoromethylating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Protection of Hydroxyl Group: The hydroxyl group in ®-glycidol is protected using tert-butyl carbamate to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The difluoro group can be reduced under specific conditions to form a monofluoro or non-fluorinated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can facilitate reduction.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the difluoro group could yield a monofluoro alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme mechanisms and interactions due to its unique functional groups. It can serve as a probe to investigate biochemical pathways involving hydroxyl and difluoro groups.

Medicine

In medicinal chemistry, ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring chiral purity and specific functional groups.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility allows for the development of new materials with desired properties.

Mechanism of Action

The mechanism by which ®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form covalent bonds with active sites of enzymes. These interactions can modulate the activity of biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-hydroxypropan-2-yl)carbamate: Lacks the difluoro group, making it less versatile in certain reactions.

    tert-Butyl (1,1-difluoro-2-hydroxyethyl)carbamate: Similar structure but with different positioning of the hydroxyl group.

    tert-Butyl (1,1-difluoro-3-hydroxypropyl)carbamate: Similar but with a different carbon chain length.

Uniqueness

®-tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is unique due to its specific combination of functional groups and chiral center. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. Its ability to participate in diverse chemical transformations makes it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C8H15F2NO3

Molecular Weight

211.21 g/mol

IUPAC Name

tert-butyl N-[(2R)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)/t5-/m1/s1

InChI Key

NLSRUOLFFBDDOB-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(F)F

Origin of Product

United States

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